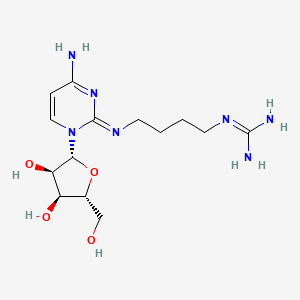

Agmatidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Agmatidine formation occurs through a three-step mechanism. In the first step, TiaS hydrolyzes the alpha-beta phosphodiester bond of adenosine triphosphate to produce adenosine monophosphate and pyrophosphate. In the second step, the C2 carbonyl oxygen of cytidine 34 attacks the gamma-phosphorus atom to form the p-C34 intermediate, releasing beta-phosphate. The final step involves the nucleophilic attack on the activated C2 by the primary amino group of agmatine .

Analyse Chemischer Reaktionen

Agmatidine undergoes various chemical reactions, including substitution reactions. The common reagents and conditions used in these reactions include adenosine triphosphate and TiaS enzyme. The major products formed from these reactions are adenosine monophosphate, pyrophosphate, and p-C34 intermediate .

Wissenschaftliche Forschungsanwendungen

Agmatidine has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It plays a crucial role in the accurate decoding of the genetic code in archaea, which is fundamental for the long-term survival of these organisms. Additionally, this compound is involved in the aminoacylation of transfer ribonucleic acid isoleucine 2 with isoleucine, which is essential for protein synthesis .

Wirkmechanismus

The mechanism of action of agmatidine involves its role in the decoding of the AUA codon in archaea. It is present in the wobble position of the anticodon of several archaeal AUA decoding transfer ribonucleic acids, where it ensures the correct base-pairing with adenosine but not with guanosine. This specificity is crucial for the accurate translation of the genetic code .

Vergleich Mit ähnlichen Verbindungen

Agmatidine is similar to lysidine, another modified cytidine found in the anticodon of transfer ribonucleic acid isoleucine in bacteria. Both this compound and lysidine replace the C2-oxo group of cytidine with a basic amino acid, either decarboxy-arginine or lysine, respectively. This modification allows the transfer ribonucleic acid to read the isoleucine codon AUA without also reading the methionine codon AUG .

Similar Compounds::- Lysidine

- Queuosine

- Archaeosine

Eigenschaften

CAS-Nummer |

1221169-70-5 |

|---|---|

Molekularformel |

C14H25N7O4 |

Molekulargewicht |

355.39 g/mol |

IUPAC-Name |

2-[4-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]butyl]guanidine |

InChI |

InChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1 |

InChI-Schlüssel |

NHQSDCRALZPVAJ-HJQYOEGKSA-N |

Isomerische SMILES |

C1=CN(C(=NCCCCN=C(N)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Kanonische SMILES |

C1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)

![Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B14122381.png)

![1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14122385.png)

![(3S,5R,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14122397.png)

![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)